

In-Depth Technical Guide to the Chemical Properties of Furaneol Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate
Cat. No.:	B1345189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol acetate, systematically known as 4-acetoxy-2,5-dimethyl-3(2H)-furanone, is a significant flavor and fragrance compound valued for its sweet, fruity, and caramel-like aroma. [1] It is found naturally in strawberries and is used commercially to impart or enhance these flavor profiles in a variety of food products and consumer goods.[2][3] As an ester derivative of Furaneol (also known as strawberry furanone), its chemical properties and synthesis are of considerable interest to chemists in the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Furaneol acetate, presented in a technical format for a scientific audience.

Chemical and Physical Properties

Furaneol acetate is a colorless to pale yellow liquid with a distinct sweet and fruity odor.[2][4] Its key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	(2,5-dimethyl-4-oxofuran-3-yl) acetate	[4]
Synonyms	4-Acetoxy-2,5-dimethyl-3(2H)-furanone, Strawberry furanone acetate, Caramel acetate, Fraision acetate	[1][2]
CAS Number	4166-20-5	[2][4]
Molecular Formula	C ₈ H ₁₀ O ₄	[2][4]
Molecular Weight	170.16 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor Profile	Sweet, caramel, tropical, fruity, brown sugar, toffee, molasses, baked bread	[2]

Table 2: Physicochemical Data

Property	Value	Reference(s)
Boiling Point	243 °C (lit.)	[2]
Density	1.167 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ₂₀ /D)	1.477 (lit.)	[2]
Flash Point	>113 °C (>235.4 °F) - closed cup	
Storage Temperature	2-8°C	[2]
LogP	0.81	[2]

Spectral Data

While specific spectral data for Furaneol acetate is not widely published, data for its precursor, Furaneol, is available and provides a useful reference. The infrared spectrum for Furaneol

acetate is available.

- Infrared (IR) Spectrum: An FTIR spectrum for Furaneol acetate is available through PubChem, provided by Sigma-Aldrich.[4]
- Mass Spectrometry (MS): The NIST WebBook provides gas chromatography data for Furaneol acetate, which includes retention indices.[5]
- ^1H NMR Spectrum (of Furaneol): Data available on ChemicalBook.[6]
- ^{13}C NMR Spectrum (of Furaneol): Data available on ChemicalBook.[7]

Experimental Protocols

Synthesis of Furaneol Acetate from Furaneol

A common method for the synthesis of Furaneol acetate is the acetylation of its precursor, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). A general protocol for O-acetylation using acetic anhydride and pyridine is described below.[8][9][10]

Materials:

- Furaneol (1.0 equivalent)
- Acetic anhydride (1.5–2.0 equivalents per hydroxyl group)
- Dry pyridine (2–10 mL/mmol of Furaneol)
- Dry methanol
- Toluene
- Dichloromethane or Ethyl acetate
- 1 M HCl
- Saturated aqueous NaHCO_3
- Brine (saturated aqueous NaCl)

- Anhydrous Na_2SO_4 or MgSO_4
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for eluent

Procedure:

- Dissolve Furaneol (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
- Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quench the reaction by adding dry methanol.
- Remove the solvents by co-evaporation with toluene under reduced pressure.
- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

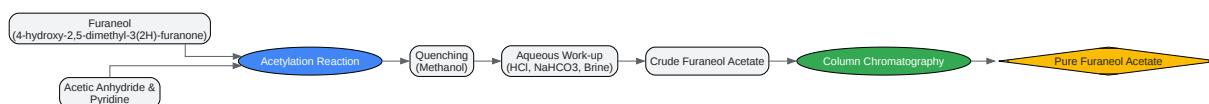
Purification of Furaneol Acetate

The crude Furaneol acetate can be purified by flash column chromatography on silica gel.[\[11\]](#) [\[12\]](#)

Procedure:

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

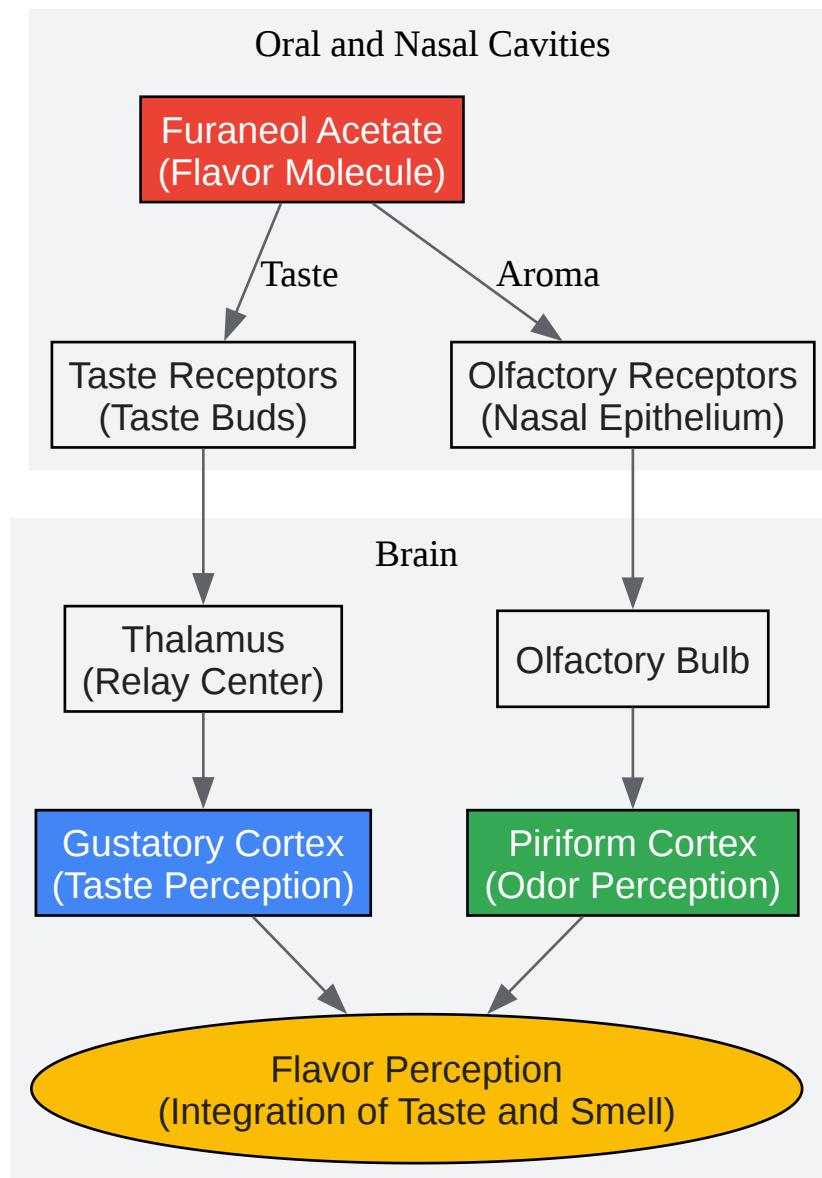
- Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel or celite.
- Load the adsorbed product onto the top of the prepared column.
- Elute the column with a gradient of hexanes:ethyl acetate, starting with a low polarity mixture (e.g., 19:1) and gradually increasing the polarity.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified Furaneol acetate.


Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of Furaneol acetate. While a specific protocol for the acetate is not detailed, methods for the parent compound, Furaneol, can be adapted.[13][14][15] A polar capillary column, such as one with a DB-Wax stationary phase, is recommended.[5]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used for the analysis of furanones and their derivatives.[16][17][18] A mobile phase consisting of an acetate buffer and methanol or acetonitrile is typically employed, with detection by UV absorbance.

Visualizations


Synthesis Workflow of Furaneol Acetate

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis and purification of Furaneol acetate.

Sensory Perception Pathway of a Flavor Molecule

[Click to download full resolution via product page](#)

Caption: A generalized pathway for the sensory perception of a flavor molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. strawberry furanone acetate [thegoodsentscompany.com]
- 2. Furaneol acetate | 4166-20-5 [chemicalbook.com]
- 3. ulprospector.com [ulprospector.com]
- 4. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-acetoxy-2,5-dimethyl-3(2H)-furanone [webbook.nist.gov]
- 6. Furaneol(3658-77-3) 1H NMR spectrum [chemicalbook.com]
- 7. Furaneol(3658-77-3) 13C NMR spectrum [chemicalbook.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid determination of the aromatic compounds methyl-anthraniilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Properties of Furaneol Acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1345189#chemical-properties-of-furaneol-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com